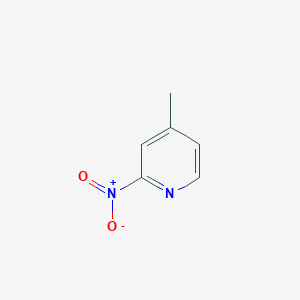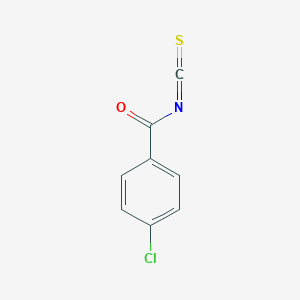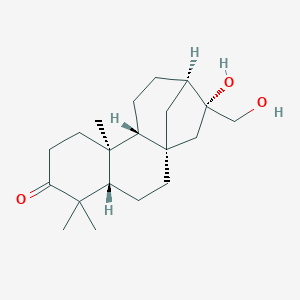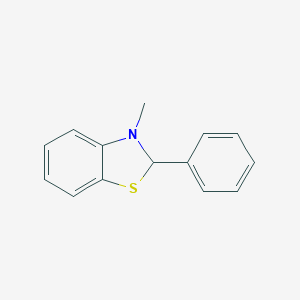
Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with acetophenone under acidic conditions to form the benzothiazole ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
In industrial settings, the production of Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiazole: Similar structure but lacks the methyl group at the 3-position.
3-Methylbenzothiazole: Similar structure but lacks the phenyl group at the 2-position.
2-Phenylbenzo[d]oxazole: An isosteric compound with an oxygen atom replacing the sulfur atom.
Uniqueness
Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and methyl groups enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
16192-33-9 |
|---|---|
Molecular Formula |
C14H13NS |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
3-methyl-2-phenyl-2H-1,3-benzothiazole |
InChI |
InChI=1S/C14H13NS/c1-15-12-9-5-6-10-13(12)16-14(15)11-7-3-2-4-8-11/h2-10,14H,1H3 |
InChI Key |
KZRWYPLMYWSJFP-UHFFFAOYSA-N |
SMILES |
CN1C(SC2=CC=CC=C21)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(SC2=CC=CC=C21)C3=CC=CC=C3 |
Synonyms |
Benzothiazole, 2,3-dihydro-3-methyl-2-phenyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


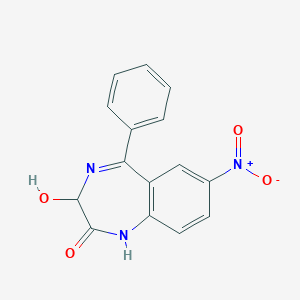
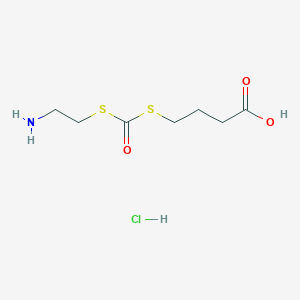
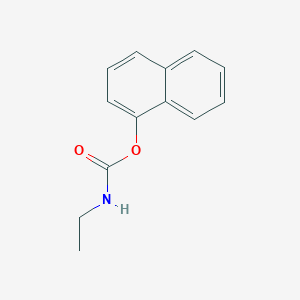
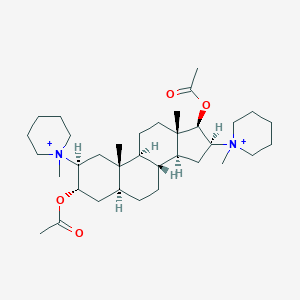
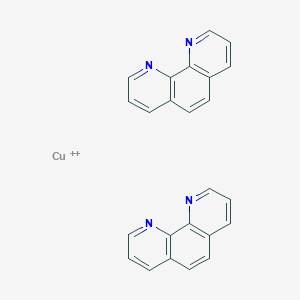
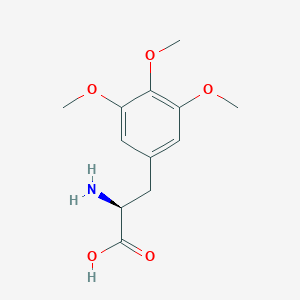

![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)
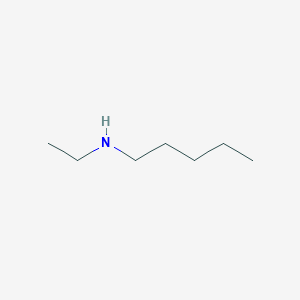
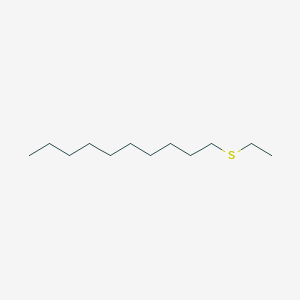
![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)
